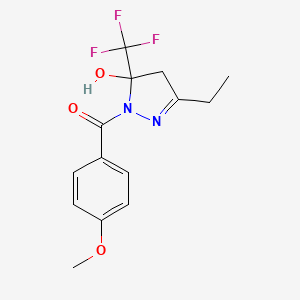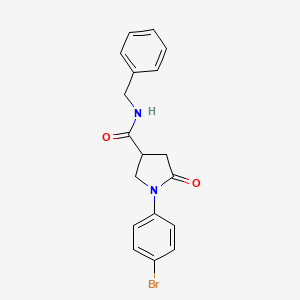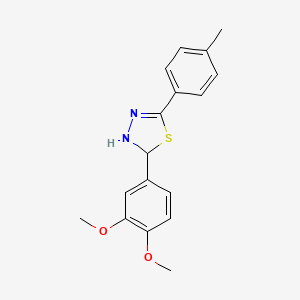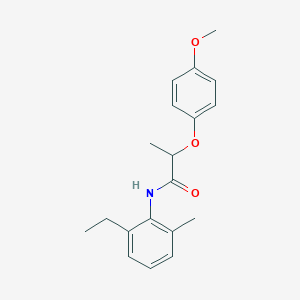![molecular formula C15H16N4O5S B5209178 ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is also known as E-3810 and is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1).
Mechanism of Action
E-3810 inhibits the activity of VEGFR2 and FGFR1 by binding to their ATP-binding sites. This prevents the activation of downstream signaling pathways that are involved in angiogenesis and tumorigenesis. E-3810 also inhibits the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels.
Biochemical and Physiological Effects
E-3810 has been shown to have anti-angiogenic and anti-tumor effects in various in vitro and in vivo models. It inhibits the proliferation and migration of endothelial cells and induces apoptosis in cancer cells. E-3810 has also been shown to decrease the expression of angiogenesis-related genes and proteins.
Advantages and Limitations for Lab Experiments
E-3810 has several advantages for lab experiments. It is a potent inhibitor of VEGFR2 and FGFR1 and has been extensively studied for its anti-angiogenic and anti-tumor effects. However, there are also some limitations to using E-3810 in lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and requires frequent dosing.
Future Directions
There are several future directions for the study of E-3810. One area of interest is the development of more potent and selective inhibitors of VEGFR2 and FGFR1. Another area of interest is the combination of E-3810 with other anti-cancer agents to enhance its efficacy. The use of E-3810 in combination with immunotherapy is also an area of interest. Finally, the development of more stable and bioavailable formulations of E-3810 is a future direction for its clinical development.
Conclusion
In conclusion, E-3810 is a potent inhibitor of VEGFR2 and FGFR1 with potential applications in scientific research. It has anti-angiogenic and anti-tumor effects and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using E-3810 in lab experiments, there are also several future directions for its study and development.
Synthesis Methods
The synthesis of E-3810 involves the reaction of 4-amino-N-(4-methyl-2-pyrimidinyl)-benzenesulfonamide with ethyl oxoacetate in the presence of a base. The reaction yields E-3810 as a white solid with a purity of greater than 99%.
Scientific Research Applications
E-3810 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of VEGFR2 and FGFR1, which are involved in angiogenesis and tumorigenesis. E-3810 has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models.
properties
IUPAC Name |
ethyl 2-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-3-24-14(21)13(20)18-11-4-6-12(7-5-11)25(22,23)19-15-16-9-8-10(2)17-15/h4-9H,3H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMORXYVCYIZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)(oxo)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)

![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
